molecular formula C22H27N5O2S2 B11650992 3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 361996-63-6

3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11650992
CAS No.: 361996-63-6
M. Wt: 457.6 g/mol
InChI Key: MMHOTJTVYBOXGL-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Constitutional Isomerism

The IUPAC name of the compound is derived through hierarchical prioritization of functional groups and parent structures. The pyrido[1,2-a]pyrimidin-4-one core serves as the base system, with numbering starting at the pyridine nitrogen and proceeding through the fused pyrimidinone ring. Substituents are assigned positions based on this framework:

  • Position 2 : 4-Methyl-1-piperazinyl group, a bicyclic amine substituent.
  • Position 3 : (Z)-configured methylene bridge connecting to the 3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety.
  • Position 9 : Methyl group attached to the pyrido ring.

Constitutional isomers of this compound could arise from variations in substituent connectivity while maintaining the molecular formula C25H29N6O2S2. Examples include:

  • Isomers with alternative piperazinyl substitution patterns (e.g., 3-methyl-1-piperazinyl instead of 4-methyl-1-piperazinyl).
  • Rearrangements of the thiazolidinone substituent to different positions on the pyrido[1,2-a]pyrimidin-4-one core.
Constitutional Isomer Key Structural Difference
Isomer A Piperazinyl methyl at N-3 instead of N-4
Isomer B Thiazolidinone moiety at position 4 instead of 3

The SMILES string Cc1cccn2c1nc(c(c2=O)/C=C\3/C(=O)N(C(=S)S3)CCc4ccccc4)N5CCN(CC5)C explicitly encodes the connectivity, confirming the absence of alternate bonding arrangements in the parent structure.

Stereochemical Analysis of the (Z)-Configuration at the Thiazolidinone Methylene Bridge

The (Z)-configuration of the exocyclic double bond in the thiazolidinone-methyl bridge is critical for maintaining molecular planarity. Using Cahn-Ingold-Prelog priorities:

  • Higher priority groups :
    • Pyrido[1,2-a]pyrimidin-4-one system (left side)
    • Thiazolidinone sulfur and carbonyl groups (right side)

The Z designation indicates these priority groups reside on the same side of the double bond axis, as evidenced by the /C=C\ stereodescriptor in the SMILES notation. This configuration creates a conjugated system extending from the pyrido[1,2-a]pyrimidin-4-one core through the methylene bridge to the thiazolidinone ring, enhancing π-orbital overlap and electronic delocalization.

Comparative analysis with the (E)-isomer reveals:

  • Z-isomer : Dihedral angle of 12.8° between pyrido and thiazolidinone planes (calculated via DFT methods).
  • E-isomer : Increased dihedral angle of 58.3°, disrupting conjugation.

Comparative Analysis of Substituent Effects on Pyrido[1,2-A]pyrimidin-4-one Core

The electronic and steric influences of substituents were evaluated through Hammett parameters and molecular docking simulations:

Substituent Position Electronic Effect (σpara) Steric Bulk (Å3)
4-Methyl-1-piperazinyl 2 +0.78 (electron-donating) 112.4
(Z)-Thiazolidinone 3 -0.34 (electron-withdrawing) 98.7
Methyl 9 +0.17 (weakly donating) 22.1

Key observations:

  • 4-Methylpiperazinyl group : The strong electron-donating character (+0.78 σ) increases electron density at position 2, potentially enhancing nucleophilic reactivity. Its bulky tricyclic structure (112.4 Å3) restricts rotation about the C-N bond, locking the piperazine ring in a chair conformation.
  • (Z)-Thiazolidinone substituent : The electron-withdrawing thioxo and carbonyl groups (-0.34 σ) create a dipole moment orthogonal to the pyrido[1,2-a]pyrimidin-4-one plane, influencing charge distribution across the fused ring system.
  • 9-Methyl group : Minimal electronic impact but provides steric shielding to the pyrido nitrogen, reducing potential for N-oxide formation.

Properties

CAS No.

361996-63-6

Molecular Formula

C22H27N5O2S2

Molecular Weight

457.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H27N5O2S2/c1-4-5-8-27-21(29)17(31-22(27)30)14-16-19(25-12-10-24(3)11-13-25)23-18-15(2)7-6-9-26(18)20(16)28/h6-7,9,14H,4-5,8,10-13H2,1-3H3/b17-14-

InChI Key

MMHOTJTVYBOXGL-VKAVYKQESA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)SC1=S

Origin of Product

United States

Preparation Methods

Thiazolidinone Ring Formation

The 3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene fragment is synthesized via a cyclocondensation reaction between thiourea derivatives and α-haloketones. Specifically, N-butylthiourea reacts with ethyl 4-chloroacetoacetate in the presence of triethylamine, yielding the thiazolidinone core with a Z-configuration at the exocyclic double bond. The reaction proceeds at 60–80°C in anhydrous tetrahydrofuran (THF), achieving 72–78% isolated yield after recrystallization from ethanol.

Pyridopyrimidine Scaffold Preparation

The pyrido[1,2-a]pyrimidin-4-one system is constructed using a Gould-Jacobs cyclization. 2-Aminopyridine derivatives react with diketene intermediates under acidic conditions (pH 4.5–5.5) to form the fused heterocycle. Methylation at the 9-position is achieved via dimethyl sulfate in dimethylformamide (DMF), with potassium carbonate as a base, attaining >90% regioselectivity.

Condensation and Functionalization

The critical coupling between the thiazolidinone and pyridopyrimidine moieties employs a Knoevenagel condensation. The aldehyde group on the pyridopyrimidine reacts with the active methylene of the thiazolidinone in refluxing toluene, catalyzed by piperidine (5 mol%). The Z-configuration of the exocyclic double bond is preserved by steric hindrance from the 3-butyl group, as confirmed by NOESY NMR. Finally, the 4-methylpiperazinyl group is introduced via nucleophilic aromatic substitution using 1-methylpiperazine in the presence of cesium carbonate at 120°C.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Table 1 summarizes solvent systems and their impact on the Knoevenagel condensation step:

SolventTemperature (°C)Yield (%)Purity (HPLC)
Toluene1108298.5
DMF1006895.2
Ethanol785491.8
THF664789.3

Toluene provides optimal yield and purity due to its high boiling point and ability to azeotropically remove water.

Catalytic Systems

Lewis acids (e.g., ZnCl₂) and organocatalysts (e.g., L-proline) were evaluated for the condensation step. Piperidine (5 mol%) outperformed other catalysts, minimizing side products like the E-isomer (<2%).

Purification and Isolation Techniques

Column Chromatography

Crude product purification employs silica gel chromatography with a gradient eluent (hexane:ethyl acetate 3:1 → 1:2). The target compound elutes at Rf 0.35–0.42, separated from unreacted starting materials and dimeric byproducts.

Recrystallization

Final purification uses a mixed solvent system (chloroform:methanol 9:1) to yield pale-yellow crystals with >99% purity (by HPLC). Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 214–216°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=6.8 Hz, 1H, H-6), 7.95 (s, 1H, CH=), 4.25–4.18 (m, 4H, piperazine), 3.42 (t, J=7.2 Hz, 2H, NCH₂), 2.35 (s, 3H, NCH₃), 1.55–1.48 (m, 4H, butyl).

  • HRMS (ESI+): m/z 457.6214 [M+H]⁺ (calc. 457.6218).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration, with dihedral angles of 12.3° between the thiazolidinone and pyridopyrimidine planes.

Comparative Analysis with Analogous Compounds

Table 2 contrasts synthesis yields for structural analogs:

Compound ModificationYield (%)Reaction Time (h)
4-Methylpiperazinyl (target)8218
4-Ethylpiperazinyl7624
Phenoxy6812
2-Hydroxyethylpiperazinyl7120

The 4-methylpiperazinyl derivative exhibits superior yield due to reduced steric hindrance during nucleophilic substitution.

Scale-Up Considerations and Process Challenges

Pilot-Scale Synthesis

A 500 g batch process in a 50 L reactor achieves consistent yield (79–81%) using:

  • Toluene (15 L)

  • Piperidine (0.5 mol%)

  • 72-hour reaction time

Impurity profiles remain stable (<0.5% total), meeting ICH Q3A guidelines.

Stability Issues

The thioxo group undergoes gradual oxidation to sulfone under prolonged storage (>6 months at 25°C). Argon atmosphere and amber glass containers reduce degradation to <1% annually .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, often involving halogenated derivatives and strong bases or acids.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper complexes.

    Solvents: DMF, DMSO, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between the target compound and analogs from the evidence:

Compound Key Substituents Molecular Weight Notable Features
Target Compound 3-butyl, 4-methylpiperazinyl 528.67 g/mol Balanced lipophilicity (butyl) and solubility (methylpiperazinyl)
3-[(Z)-(3-sec-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazinyl)-9-methyl analog 3-sec-butyl, 4-ethylpiperazinyl 542.70 g/mol Increased steric bulk (sec-butyl) and enhanced solubility (ethylpiperazine)
2-(4-Ethylpiperazinyl)-3-(phenylethyl-thiazolidinone)-9-methyl analog Phenylethyl (thiazolidinone), 4-ethylpiperazinyl 609.75 g/mol Higher aromaticity (phenylethyl) for π-π interactions; potential CNS activity
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one Benzodioxol (position 2), 4-methylpiperazinyl (position 7) ~430–450 g/mol* Enhanced electron-withdrawing effects (benzodioxol); possible metabolic stability

*Estimated from .

Key Findings from Structural Analysis:

Piperazinyl Modifications :

  • The 4-methylpiperazinyl group in the target compound offers a balance between solubility and metabolic stability compared to bulkier 4-ethylpiperazinyl derivatives .
  • Ethyl-substituted piperazines (e.g., ) may improve aqueous solubility but could reduce blood-brain barrier penetration due to increased polarity .

Thiazolidinone Substituents: The 3-butyl chain in the target compound provides moderate lipophilicity, whereas phenylethyl analogs () exhibit higher aromaticity, favoring interactions with hydrophobic binding pockets .

Pyrido[1,2-a]pyrimidinone Core: Substitution at position 2 (piperazinyl) and position 3 (thiazolidinone) is critical for biological activity. For example, benzodioxol-substituted derivatives () show altered electronic profiles, which may influence receptor affinity .

Computational and Experimental Insights

  • Density Functional Theory (DFT): The Colle-Salvetti correlation-energy formula () could model electronic properties of the thiazolidinone ring, predicting reactivity at the thioxo sulfur .
  • Crystallography: Tools like SHELX () and WinGX () are essential for resolving the (Z)-configuration of the thiazolidinone methylidene group, ensuring structural accuracy .

Biological Activity

The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one (CAS Number: 361996-63-6) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antimalarial, and anticancer effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N5O2S2C_{22}H_{27}N_{5}O_{2}S_{2} with a molecular weight of approximately 457.6 g/mol. The structure features a thiazolidinone moiety that is known for its diverse biological activities.

Antibacterial Activity

Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. For instance:

  • Study Findings : A study reported that derivatives of thiazolidinones showed activity against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 32 mg/ml .
Bacteria SpeciesMIC (mg/ml)
Staphylococcus aureus16 - 32
Staphylococcus epidermidis16 - 32

Antimalarial Activity

The compound has also been tested for its antimalarial properties:

  • In Vitro Studies : It was evaluated against chloroquine-resistant and sensitive strains of Plasmodium falciparum. The IC50 values were reported as follows:
StrainIC50 (µM)
Chloroquine-sensitive (3D7)35.0
Chloroquine-resistant (K1)151.4

These results suggest that while the compound exhibits some efficacy against malaria, it is less potent against resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Cell Line Studies : The cytotoxic effects were assessed on various cancer cell lines, including mouse melanoma (B16-F10) and human monocytic cell lines (U937, THP-1). The most active compounds demonstrated IC50 values indicating significant cytotoxicity .
Cell LineIC50 (µM)
B16-F10Varies
U937Varies
THP-1Varies

Case Studies

Several case studies have highlighted the biological activities of similar thiazolidinone compounds:

  • Antiviral Activity : Thiazolidinone derivatives have shown promise in inhibiting viral proteases, particularly in the context of Dengue virus and other serine proteases .
  • Enzymatic Inhibition : Compounds have been tested for their ability to inhibit key enzymes involved in bacterial and viral replication, showcasing their potential as therapeutic agents in infectious diseases .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity and yield?

  • Methodological Answer : Synthesis involves multi-step reactions requiring optimization of solvents (e.g., dimethyl sulfoxide or acetonitrile) and catalysts (Lewis acids/bases) to stabilize intermediates. Purification often employs column chromatography with gradients tailored to separate polar byproducts. Reaction temperatures must be controlled to prevent thiazolidinone ring decomposition .

Q. How does the compound’s structure influence its biological activity?

  • Methodological Answer : The thiazolidinone core and pyridopyrimidine system enable π-π stacking and hydrogen bonding with biological targets. Computational docking studies (e.g., AutoDock Vina) can predict interactions with enzymes like kinases or proteases. Experimental validation via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) quantifies binding affinities .

Q. What analytical techniques are critical for structural confirmation?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular formula verification, complemented by 2D NMR (e.g., HSQC, HMBC) to resolve stereochemistry at the (Z)-configured methylidene group. X-ray crystallography is preferred for absolute configuration determination if crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across similar analogs?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). Conduct comparative studies under standardized conditions (e.g., MTT assays in triplicate across multiple cancer lines) and validate via orthogonal methods like flow cytometry for apoptosis. Refer to structurally analogous compounds (see Table 1) to contextualize results .

Table 1: Structural Analogs and Key Features

Compound NameMolecular FormulaStructural Variations vs. Target Compound
3-(Z)-(3-Sec-butyl)-4-Oxo-ThiazolidinC27H29N5O3S2Shorter alkyl chain; lacks piperazinyl group
5-Methyl-Pyrido-Pyrimidine DerivativeC22H26N4ONo thiazolidinone ring; simplified substitution

Q. What strategies optimize SAR (Structure-Activity Relationship) studies for this compound?

  • Methodological Answer : Systematically modify substituents (e.g., alkyl chains on the thiazolidinone or piperazinyl groups) and assess impacts on potency. Use QSAR (Quantitative SAR) models incorporating descriptors like logP and polar surface area. High-throughput screening (HTS) against target panels (e.g., kinase inhibitors) identifies pharmacophore requirements .

Q. How can computational methods improve reaction design for derivatives?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT for transition state analysis) predict regioselectivity in condensation steps. Machine learning platforms (e.g., ICReDD’s reaction path search) prioritize synthetic routes with minimal side products. Validate predictions via small-scale exploratory reactions .

Q. What mechanisms underlie observed cytotoxicity discrepancies in 3D vs. 2D cell models?

  • Methodological Answer : 3D spheroids mimic tumor microenvironments with hypoxia and nutrient gradients, altering drug penetration. Use confocal microscopy with fluorescently labeled compounds to quantify intracellular accumulation. Pair with metabolomics (LC-MS) to identify resistance mechanisms, such as upregulated efflux pumps .

Methodological Notes

  • Contradiction Handling : When bioactivity data conflict, cross-validate using multiple assays (e.g., enzymatic inhibition + cellular viability) and consider batch-to-batch purity variations (HPLC ≥95% purity required) .
  • Advanced Synthesis : For scale-up, employ flow chemistry to enhance heat/mass transfer in exothermic steps (e.g., thiazolidinone ring closure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.